molecular formula C17H24O2 B13449483 De-A-pregn-9-ene-5,20-dione

De-A-pregn-9-ene-5,20-dione

Cat. No.: B13449483
M. Wt: 260.4 g/mol
InChI Key: GBUYWVCLSKWMQG-PNBKFKSVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of De-A-pregn-9-ene-5,20-dione typically involves the use of 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a starting material . The synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

De-A-pregn-9-ene-5,20-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bonds or oxo groups.

    Substitution: Substitution reactions can introduce new substituents at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds.

Scientific Research Applications

De-A-pregn-9-ene-5,20-dione has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.

    Biology: The compound is studied for its potential biological activities, including hormone-like effects.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of De-A-pregn-9-ene-5,20-dione involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can bind to steroid receptors and modulate gene expression. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

De-A-pregn-9-ene-5,20-dione is unique due to its specific structural features, including the double bond between positions 9 and 10 and the oxo groups at positions 5 and 20. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

(3S,3aS,9aS,9bS)-3-acetyl-3a,6-dimethyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one

InChI

InChI=1S/C17H24O2/c1-10-12-8-9-17(3)14(11(2)18)5-6-15(17)13(12)4-7-16(10)19/h13-15H,4-9H2,1-3H3/t13-,14-,15+,17-/m1/s1

InChI Key

GBUYWVCLSKWMQG-PNBKFKSVSA-N

Isomeric SMILES

CC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3C(=O)C)C

Canonical SMILES

CC1=C2CCC3(C(C2CCC1=O)CCC3C(=O)C)C

Origin of Product

United States

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